

A Spectroscopic Comparison of Ethyl chloro(methylthio)acetate and its Precursors

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Compound of Interest

Compound Name: Ethyl chloro(methylthio)acetate

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This guide provides a detailed spectroscopic comparison of the versatile reagent **ethyl chloro(methylthio)acetate** with its precursors, ethyl chloroacetate and S-methyl thioacetate. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their characteristic spectral features to aid in synthesis, reaction monitoring, and quality control. The data presented is supported by experimental protocols and visualized relationships to facilitate a deeper understanding of these compounds.

Data Presentation

The following tables summarize the key spectroscopic data obtained for **ethyl chloro(methylthio)acetate** and its precursors.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ) [ppm] and Multiplicity	Coupling Constant (J) [Hz]	Assignment
Ethyl chloro(methylthio)acet ate	4.21 (q)	7.1	-OCH ₂ CH ₃
3.25 (s)	-	-SCH ₂ -	
2.15 (s)	-	-SCH ₃	
1.28 (t)	7.1	-OCH ₂ CH ₃	
Ethyl chloroacetate[1]	4.252 (q)	7.15	-OCH ₂ CH ₃
4.062 (s)	-	Cl-CH ₂ -	
1.310 (t)	7.15	-OCH ₂ CH ₃	
S-Methyl thioacetate	2.35 (s)	-	-C(O)CH ₃
2.25 (s)	-	-SCH ₃	

Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (δ) [ppm]	Assignment
Ethyl chloro(methylthio)acetate[2]	169.5	C=O
61.5	-OCH ₂ CH ₃	
35.8	-SCH ₂ -	
15.2	-SCH ₃	
14.1	-OCH ₂ CH ₃	
Ethyl chloroacetate[1]	167.0	C=O
62.0	-OCH ₂ CH ₃	
41.0	Cl-CH ₂ -	
14.0	-OCH ₂ CH ₃	
S-Methyl thioacetate	195.0	C=O
30.0	-C(O)CH ₃	
11.5	-SCH ₃	

Table 3: Infrared (IR) Spectroscopic Data

Compound	Wavenumber (cm ⁻¹)	Assignment
Ethyl chloro(methylthio)acetate	1735	C=O stretch
1280	C-O stretch	
2980, 2930	C-H stretch (aliphatic)	
Ethyl chloroacetate	1750	C=O stretch
1290	C-O stretch	
2985, 2940	C-H stretch (aliphatic)	
770	C-Cl stretch	
S-Methyl thioacetate	1695	C=O stretch (thioester)
2990, 2920	C-H stretch (aliphatic)	

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Ethyl chloro(methylthio)acetate[3]	134.04	105, 89, 61, 45
Ethyl chloroacetate[4]	122.01	93, 77, 63, 49
S-Methyl thioacetate	90.02	75, 43

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following protocols provide a general methodology for acquiring similar spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the neat liquid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. The solution was then transferred to a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
- ^1H NMR Parameters: A standard proton pulse program was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for each spectrum.
- ^{13}C NMR Parameters: A proton-decoupled carbon pulse program was used with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated for each spectrum.

Infrared (IR) Spectroscopy

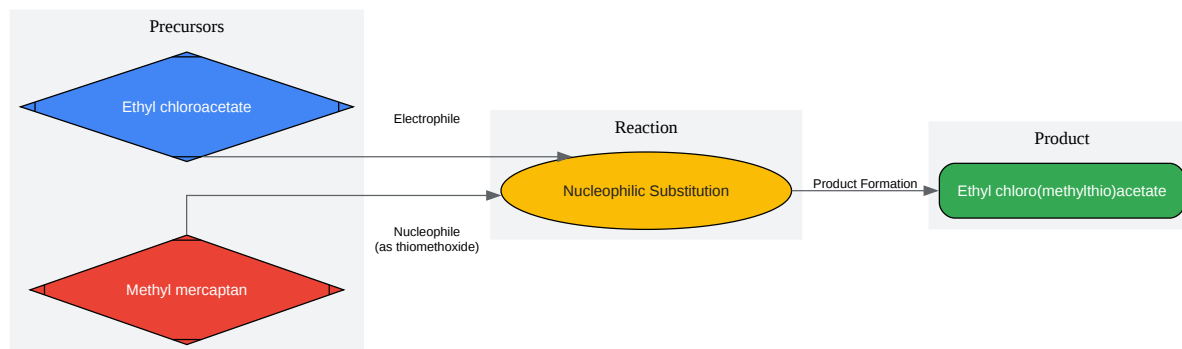
- Sample Preparation: A single drop of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film.
- Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- Parameters: Spectra were acquired in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . 16 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Preparation: Samples were introduced directly into the mass spectrometer via a direct insertion probe or, for more volatile compounds, via a gas chromatograph.
- Instrumentation: Mass spectra were obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer.
- Parameters: Electron ionization (EI) was used with an ionization energy of 70 eV. The ion source temperature was maintained at 230°C , and the mass spectra were scanned over a mass range of m/z 40-400.

Mandatory Visualization

The logical relationship in the synthesis of **ethyl chloro(methylthio)acetate** from its precursors is illustrated in the following diagram.



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Caption: Synthesis of **Ethyl chloro(methylthio)acetate**.

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References

- 1. Ethyl chloroacetate(105-39-5) ¹³C NMR spectrum [chemicalbook.com]
- 2. ETHYL (METHYLTHIO)ACETATE(4455-13-4) ¹³C NMR [m.chemicalbook.com]
- 3. Ethyl (methylthio)acetate | C₅H₁₀O₂S | CID 78199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl chloroacetate | C₄H₇ClO₂ | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]
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